SQJYGFFMMNTCFI-UHFFFAOYSA-O
Description
Such compounds often exhibit unique reactivity due to the interplay of electron-withdrawing groups (e.g., halogens) and functional moieties like boronic acids or aromatic rings, enabling cross-coupling reactions or biological activity modulation .
Properties
Molecular Formula |
C17H13FNO2+ |
|---|---|
Molecular Weight |
282.294 |
IUPAC Name |
1-(4-fluorophenyl)-2-(8-hydroxyquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C17H12FNO2/c18-14-8-6-12(7-9-14)16(21)11-19-10-2-4-13-3-1-5-15(20)17(13)19/h1-10H,11H2/p+1 |
InChI Key |
SQJYGFFMMNTCFI-UHFFFAOYSA-O |
SMILES |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
For this analysis, we will focus on structurally analogous compounds from the evidence, particularly halogenated boronic acids and trifluoromethylated pyridines, which share functional and synthetic relevance.
Table 1: Structural and Physicochemical Comparison
Key Differences and Similarities
Structural Features :
- The boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) feature a boronic acid group (-B(OH)₂) attached to a halogenated aromatic ring, enabling participation in cross-coupling reactions like Suzuki-Miyaura . In contrast, trifluoromethyl pyridines (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine) prioritize fluorine-driven lipophilicity and metabolic stability, making them valuable in drug design .
Physicochemical Properties :
- Boronic acids exhibit moderate solubility (~0.24 mg/mL) and higher log Po/w values (~2.15), reflecting their balance between hydrophobicity and reactivity. Trifluoromethyl pyridines, however, show enhanced GI absorption and BBB permeability due to fluorine’s electronegativity and small atomic radius .
Synthetic Utility :
- Boronic acids are pivotal in metal-catalyzed reactions (e.g., palladium-mediated couplings), as seen in the synthesis of CAS 1046861-20-4 using Pd(dppf)Cl₂ . Trifluoromethyl pyridines require specialized reagents (e.g., trifluoromethylation agents) and conditions (e.g., anhydrous THF) for functional group installation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
